High Optical Purity (≥90% ee) vs. Racemic Mixture (0% ee)
The patented process for synthesizing (R)-1-(4-trifluoromethylphenyl)ethylamine achieves an enantiomeric excess (ee) of at least 90%, a critical specification for chiral building blocks used in asymmetric synthesis of pharmaceuticals [1]. In contrast, the racemic mixture (CAS 15996-84-6) has an ee of 0%, making it unsuitable for applications demanding stereochemical fidelity . While the (S)-enantiomer is also available with high optical purity, its use is dictated by the specific stereochemical requirements of the target molecule.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | ≥ 90% ee |
| Comparator Or Baseline | Racemic 1-(4-(trifluoromethyl)phenyl)ethanamine (CAS 15996-84-6): 0% ee |
| Quantified Difference | ≥ 90% absolute difference in chiral purity |
| Conditions | Patented synthetic route using asymmetric reduction of an imine intermediate |
Why This Matters
This high optical purity is essential for downstream synthesis of enantiomerically pure APIs, directly impacting pharmacological activity and regulatory compliance, thus justifying procurement of the specific (R)-enantiomer.
- [1] Central Glass Co Ltd. (2003). Optically active (R)-1-(4-trifluoromethylphenyl)ethylamine. US Patent Application US20040024253A1. View Source
